2-Ethylhexane-1,4-diol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H18O2 |
|---|---|
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-ethylhexane-1,4-diol |
InChI |
InChI=1S/C8H18O2/c1-3-7(6-9)5-8(10)4-2/h7-10H,3-6H2,1-2H3 |
InChI Key |
NKUSBXAXENGEJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(CC)O)CO |
Origin of Product |
United States |
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of 2-Ethylhexane-1,4-diol
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Molecular Landscape with NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool in the arsenal of the modern chemist, offering a window into the very architecture of molecules. For drug development professionals and researchers, a profound understanding of NMR is not merely academic; it is a cornerstone of structural elucidation, purity assessment, and the characterization of novel chemical entities. This guide is crafted from the perspective of a Senior Application Scientist to provide not just a theoretical overview, but a practical, in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Ethylhexane-1,4-diol. We will delve into the causality behind spectral features, the logic of experimental design, and the power of multidimensional NMR techniques in unequivocally assigning the structure of this chiral diol.
The Molecule in Focus: 2-Ethylhexane-1,4-diol
2-Ethylhexane-1,4-diol (CAS No: 148904-97-6) is a chiral aliphatic diol with the molecular formula C₈H₁₈O₂.[1] Its structure presents several interesting features for NMR analysis, including two stereocenters, diastereotopic protons, and distinct hydroxyl groups that provide valuable structural information.
Structure:
A thorough analysis of its NMR spectra is essential for confirming its constitution and understanding its three-dimensional structure.
Predicting the ¹H and ¹³C NMR Spectra: A Necessary First Step
In the absence of a publicly available, experimentally verified NMR spectrum for 2-Ethylhexane-1,4-diol, we will proceed with a detailed analysis based on predicted spectra. These predictions are generated using established principles of NMR theory, including the influence of electronegative atoms, and empirical data from structurally similar compounds. While predictive algorithms provide a robust framework for analysis, it is crucial to acknowledge that experimental values may vary based on solvent, concentration, and temperature.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of 2-Ethylhexane-1,4-diol is expected to be complex due to the presence of multiple chiral centers and the resulting diastereotopicity of several protons. The following table outlines the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for each proton.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H1 (CH₃ of ethyl) | ~0.9 | Triplet (t) | 3H | Typical chemical shift for a methyl group in an aliphatic chain. Coupled to the H2 methylene protons. |
| H2 (CH₂ of ethyl) | ~1.4 - 1.6 | Multiplet (m) | 2H | Methylene protons adjacent to a chiral center, expected to be diastereotopic and show complex splitting. Coupled to H1 and H3. |
| H3 (CH) | ~1.5 - 1.7 | Multiplet (m) | 1H | Methine proton adjacent to an ethyl group and a methylene group. |
| H4 (CH₂) | ~1.3 - 1.5 | Multiplet (m) | 2H | Methylene protons between two chiral centers, expected to be diastereotopic with complex splitting. Coupled to H3 and H5. |
| H5 (CHOH) | ~3.6 - 3.8 | Multiplet (m) | 1H | Methine proton attached to a hydroxyl-bearing carbon, deshielded by the electronegative oxygen. Coupled to H4 and H6. |
| H6 (CH₂OH) | ~3.4 - 3.6 | Multiplet (m) | 2H | Methylene protons adjacent to a primary hydroxyl group, expected to be diastereotopic due to the nearby chiral center. Coupled to H5. |
| OH (primary) | Variable | Broad Singlet (br s) | 1H | Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |
| OH (secondary) | Variable | Broad Singlet (br s) | 1H | Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |
| H7 (CH₃ of hexyl) | ~0.9 | Triplet (t) | 3H | Typical chemical shift for a terminal methyl group. Coupled to H8. |
| H8 (CH₂) | ~1.2 - 1.4 | Multiplet (m) | 2H | Methylene protons in the hexane chain. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. For 2-Ethylhexane-1,4-diol, we expect to see eight distinct signals, corresponding to the eight carbon atoms in its asymmetric structure.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (CH₃ of ethyl) | ~10 - 15 | Typical chemical shift for an aliphatic methyl carbon. |
| C2 (CH₂ of ethyl) | ~25 - 30 | Aliphatic methylene carbon. |
| C3 (CH) | ~40 - 45 | Aliphatic methine carbon. |
| C4 (CH₂) | ~35 - 40 | Aliphatic methylene carbon situated between two functionalized carbons. |
| C5 (CHOH) | ~70 - 75 | Carbon atom bonded to a hydroxyl group, significantly deshielded by the electronegative oxygen atom. |
| C6 (CH₂OH) | ~60 - 65 | Primary alcohol carbon, deshielded by the oxygen atom. |
| C7 (CH₃ of hexyl) | ~14 | Terminal methyl carbon of the hexyl chain. |
| C8 (CH₂) | ~20 - 25 | Methylene carbon in the hexyl chain. |
In-Depth Spectral Analysis and Structural Elucidation
A comprehensive analysis of the NMR spectra goes beyond simple peak assignment. It involves a multi-faceted approach, integrating one-dimensional and two-dimensional techniques to build a complete picture of the molecular structure.
The Power of 2D NMR: Unraveling Complexities
For a molecule like 2-Ethylhexane-1,4-diol with overlapping signals in the ¹H NMR spectrum, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing us to trace the connectivity of the carbon skeleton. We would expect to see cross-peaks connecting H1-H2, H2-H3, H3-H4, H4-H5, and H5-H6, confirming the aliphatic chain.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached. This is a powerful tool for definitively assigning the carbon signals based on the more easily interpretable proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, we could expect to see correlations from the H1 protons to C2 and C3, and from the H6 protons to C4 and C5.
-
DEPT (Distortionless Enhancement by Polarization Transfer): While not a 2D experiment, DEPT is crucial for distinguishing between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.
Experimental Protocol: A Self-Validating System
The quality of NMR data is intrinsically linked to the meticulousness of the sample preparation and data acquisition. The following protocol is designed to yield high-resolution spectra suitable for detailed structural analysis.
I. Sample Preparation
-
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for aliphatic alcohols. However, for observing the hydroxyl proton signals without exchange broadening, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred as it slows down the proton exchange rate. The choice of solvent can slightly alter chemical shifts.
-
Sample Concentration: For a standard 5 mm NMR tube, a concentration of 5-10 mg of 2-Ethylhexane-1,4-diol in 0.6-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a more concentrated sample (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Procedure: a. Weigh the desired amount of 2-Ethylhexane-1,4-diol into a clean, dry vial. b. Add the deuterated solvent using a clean pipette. c. Gently swirl or vortex the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter. d. Transfer the solution to a clean, high-quality NMR tube. e. Cap the NMR tube securely.
II. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for analyzing complex spectra like that of 2-Ethylhexane-1,4-diol.
-
¹H NMR Acquisition:
-
A standard single-pulse experiment is typically sufficient.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment is standard to produce a spectrum with singlets for each carbon.
-
A longer acquisition time may be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition:
-
Standard pulse programs for COSY, HSQC, and HMBC should be used.
-
The number of increments in the indirect dimension will determine the resolution of the second dimension.
-
Conclusion: From Spectrum to Structure
The comprehensive analysis of the ¹H and ¹³C NMR spectra, augmented by 2D correlation experiments, provides an unambiguous pathway to the structural elucidation of 2-Ethylhexane-1,4-diol. While we have relied on predicted spectra in this guide, the principles and methodologies outlined are directly applicable to the analysis of experimental data. A thorough understanding of these techniques empowers researchers to confidently characterize molecules, a critical step in the journey of drug discovery and development.
References
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
- Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
-
Kwan, E. E. (2011). 2D NMR Solutions. Harvard University. [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). San Diego State University. [Link]
-
JEOL. (2025). Predicting NMR Spectra from Molecular Structure – Application of Topological Descriptors and QSPR Models. [Link]
-
PubChem. (n.d.). 2-Ethylhexane-1,4-diol. National Center for Biotechnology Information. [Link]
Sources
Advanced In Vitro Cytotoxicity and Mechanistic Profiling of 2-Ethylhexane-1,4-diol
Executive Summary
Evaluating the safety profile of branched aliphatic diols requires precision. 2-Ethylhexane-1,4-diol (CAS 148904-97-6)[1], a compound with emerging industrial and formulation applications, necessitates rigorous in vitro screening to establish its toxicological boundaries. Historically, structurally analogous compounds like 2-ethyl-1,3-hexanediol have triggered false-positive results in standard in vitro genotoxicity assays due to non-specific cellular stress rather than true DNA reactivity[2].
To prevent artifactual data and ensure regulatory confidence, this guide outlines a self-validating, multi-tiered in vitro workflow. By leveraging metabolically competent 3D hepatic spheroids and high-throughput mechanistic reporter assays, we establish a robust framework for distinguishing true cytotoxicity from secondary osmotic or stress-induced artifacts.
Mechanistic Rationale & Predictive Toxicology
The False-Positive Pitfall in Aliphatic Diols
When assessing low-molecular-weight diols, traditional 2D monolayer cultures often fail. Compounds like2[2]. The causality behind these false positives lies in the physical properties of the chemical: at high concentrations, diols induce severe osmotic stress and protein denaturation. In 2D models lacking robust metabolic clearance, this stress leads to apoptosis and secondary DNA fragmentation, which is frequently mischaracterized as clastogenicity.
The 3D Hepatic Paradigm
To counter this, our protocol mandates the use of 3D HepG2 liver spheroids.3[3] because they preserve cellular polarity, cell-cell junctions, and baseline cytochrome P450 (CYP) activity. This ensures that the observed cytotoxicity of 2-Ethylhexane-1,4-diol reflects a physiological response rather than an artifact of the culture system.
Fig 1: Multi-tiered in vitro cytotoxicity workflow for 2-Ethylhexane-1,4-diol evaluation.
Core Experimental Protocols
Every protocol detailed below operates as a self-validating system . By strictly defining cytotoxicity limits (e.g., maximum 50% cell death) and employing internal controls, we isolate the true mechanism of action of 2-Ethylhexane-1,4-diol.
Protocol A: 3D HepG2 Spheroid Generation & Exposure
Causality Check: Spheroids mimic tissue microenvironments, preventing the rapid, unnatural diffusion of the diol seen in 2D monolayers.
-
Seeding: Seed HepG2 cells at 2,000 cells/well in 96-well ultra-low attachment (ULA) plates.
-
Aggregation: Centrifuge plates at 200 × g for 3 minutes. Incubate at 37°C, 5% CO₂ for 4 days to allow tight spheroid formation.
-
Exposure: Prepare 2-Ethylhexane-1,4-diol in culture media (0.1 mM to 10 mM). Limit vehicle (DMSO) concentration to ≤ 0.1% to prevent solvent-induced toxicity[4].
-
Incubation: Expose spheroids for 24h (acute) and 120h (sub-chronic). Include Methyl methanesulfonate (MMS) as a direct-acting positive control[3].
Protocol B: Multiparametric Cytotoxicity (ATP-based RVCC)
Causality Check: The3[3]. Relying on ATP quantitation ensures we measure metabolically active cells, not just membrane integrity.
-
Reagent Prep: Equilibrate CellTiter-Glo® 3D reagent to room temperature.
-
Lysis: Add a volume of reagent equal to the culture medium volume in each well.
-
Agitation: Shake the plate orbitally for 5 minutes to induce complete spheroid lysis, followed by a 25-minute dark incubation to stabilize the luminescent signal.
-
Quantitation: Measure luminescence. Calculate RVCC by normalizing the luminescent signal of treated wells against the 0.1% DMSO vehicle control.
-
Validation Gate: Any downstream genotoxicity data (e.g., Micronucleus assay) derived from concentrations yielding < 50% RVCC must be discarded as artifactual[5].
Protocol C: Mechanistic Profiling via ToxTracker
Causality Check: To definitively prove that 2-Ethylhexane-1,4-diol is not a hidden genotoxin, we must differentiate between DNA damage, oxidative stress, and protein unfolding.5[5].
-
Cell Preparation: Culture the reporter cell lines (Bscl2, Rtkn, Srxn1, Blvrb, Ddit3, Btg2).
-
Dosing: Expose cells to 2-Ethylhexane-1,4-diol at concentrations up to the 50% cytotoxicity limit determined in Protocol B.
-
Flow Cytometry: After 24h, measure GFP induction via flow cytometry.
-
Validation: Ensure positive controls (Cisplatin for DNA damage, Diethyl maleate for oxidative stress, Tunicamycin for protein damage) meet induction thresholds[5].
Fig 2: ToxTracker reporter pathways differentiating DNA damage from generalized stress.
Quantitative Data Interpretation & Read-Across Baselines
Because literature specifically characterizing 2-Ethylhexane-1,4-diol is limited primarily to its 1[1], we utilize structural read-across from 2-ethyl-1,3-hexanediol[2] to establish expected quantitative thresholds. The table below summarizes the critical endpoints, the self-validating thresholds required to make a "positive" call, and the expected toxicological behavior of the compound.
| Assay Endpoint | Biomarker / Metric | Positive Call Threshold | Read-Across Expectation for 2-Ethylhexane-1,4-diol |
| Cytotoxicity (3D HepG2) | ATP Luminescence (RVCC) | < 50% Viability compared to vehicle | Low acute toxicity; IC50 expected > 5 mM. |
| DNA Damage | Bscl2-GFP / Rtkn-GFP | > 2.0-fold induction | Negative. Any positive result at >50% cytotoxicity is an artifact. |
| Oxidative Stress | Srxn1-GFP / Blvrb-GFP | > 1.5-fold induction | Mild positive at high doses due to metabolic processing. |
| Protein Damage | Ddit3-GFP | > 1.5-fold induction | Mild positive (ER stress induced by high osmolarity). |
| Genotoxicity | Micronucleus Frequency | Statistically sig. increase (p < 0.05) | Negative. |
References
- Source: National Institutes of Health (NIH)
- Adaptation of the in vitro micronucleus assay for genotoxicity testing using 3D liver models supporting longer-term exposure durations Source: Mutagenesis | Oxford Academic URL
- Application of the ToxTracker reporter assay in a mode of action approach for genetic toxicology assessment Source: Toxys URL
- Genotoxicity evaluation using primary hepatocytes isolated from rhesus macaque (Macaca mulatta)
- Source: PubChem (NIH)
Sources
- 1. 2-Ethylhexane-1,4-diol | C8H18O2 | CID 223056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. HepGentox: a novel promising HepG2 reportergene-assay for the detection of genotoxic substances in complex mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. osti.gov [osti.gov]
- 5. toxys.com [toxys.com]
Formulation techniques for insect repellents containing 2-Ethylhexane-1,4-diol
Application Note: Formulation Techniques for Insect Repellents Containing 2-Ethylhexane-1,4-diol (Ethohexadiol)
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols
Introduction & Physicochemical Profiling
2-Ethylhexane-1,4-diol, commonly known as Ethohexadiol or Rutgers 612, is an aliphatic diol historically utilized as a highly effective insect repellent. Originally developed as a standard all-purpose personal repellent for military use, it was frequently formulated in the famous "M-2020" mixture alongside dimethyl phthalate and indalone[1].
From a formulation perspective, Ethohexadiol acts as an exceptional blending and coupling agent for immiscible oil-water systems due to its amphiphilic backbone[2]. Its efficacy as a repellent is directly tied to its low vapor pressure, which ensures a slow, sustained evaporation rate from the skin surface, creating a long-lasting vapor barrier that deters insects from landing[3].
Table 1: Physicochemical Profile & Formulation Implications
| Property | Value | Formulation & Clinical Implication |
| Molecular Weight | 146.23 g/mol | Optimal size for epidermal substantivity without deep systemic penetration. |
| Boiling Point | 244.2 °C | High boiling point indicates low volatility, extending the duration of spatial repellency[4]. |
| Vapor Pressure | < 0.01 mm Hg (20 °C) | Slow evaporation rate ensures a sustained vapor barrier against arthropods[3]. |
| Water Solubility | ~4.2% at 20 °C | Requires emulsifiers or co-solvents (e.g., PEG, alcohols) for stable aqueous systems[5]. |
| LogP (XLogP3) | 1.3 | Amphiphilic nature allows it to act as a coupling agent in complex emulsions[4]. |
Formulation Strategies & Excipient Selection
Designing a cosmetically elegant repellent requires mitigating the slightly oily, viscous nature of pure Ethohexadiol.
Oil-in-Water (O/W) Emulsions: To improve user compliance, Ethohexadiol is often formulated as an O/W cream. This is achieved using an in situ saponification technique. By reacting stearic acid with potassium hydroxide (KOH) during the emulsification phase, potassium stearate is formed directly at the oil-water interface[6]. This creates a tightly packed emulsifier film that prevents coalescence. Zinc stearate is frequently added to the oil phase to provide a dry, water-resistant finish, counteracting the hygroscopic nature of the diol[6].
Solid Stick Formulations: For solid applications, Ethohexadiol exhibits excellent compatibility with aliphatic hydrocarbons and soap matrices[2]. Sodium stearate is utilized as the primary gelling agent. As the formulation cools, sodium stearate forms a rigid, three-dimensional micellar network. Ethohexadiol intercalates into this network without disrupting it, preventing syneresis (weeping) and ensuring a stable stick that does not cause skin fatigue[5].
Experimental Protocols
Protocol A: Preparation of Ethohexadiol O/W Emulsion Cream
Objective: To formulate a stable, water-resistant repellent cream utilizing in situ saponification.
Materials:
-
Active: 2-Ethylhexane-1,4-diol (3.0 - 4.0% w/w)
-
Oil Phase: Stearic Acid (6.0 - 7.0% w/w), Zinc Stearate (10.0 - 15.0% w/w), Polyethylene Glycol 4000 (3.0 - 4.0% w/w)
-
Aqueous Phase: Potassium Hydroxide (3.0 - 4.0% w/w of a 41% solution), Deionized Water (q.s. to 100%)
Step-by-Step Methodology:
-
Oil Phase Preparation: In a jacketed compounding vessel, combine Stearic Acid, Zinc Stearate, PEG 4000, and 2-Ethylhexane-1,4-diol. Heat the mixture to 80 °C under continuous low-shear stirring until a homogenous, transparent melt is achieved[6].
-
Aqueous Phase Preparation: In a separate vessel, dissolve the Potassium Hydroxide solution into the deionized water. Heat this aqueous phase to exactly 80 °C[6]. Causality: Matching the temperatures of both phases is critical to prevent the premature crystallization of stearic acid upon mixing.
-
High-Shear Emulsification: Slowly introduce the aqueous phase into the oil phase while homogenizing at 3000 rpm. The in situ reaction between KOH and Stearic Acid will immediately form a milky white emulsion. Maintain shear for 10 minutes.
-
Cooling & Stabilization: Reduce stirring to 500 rpm (sweep agitation) and cool the vessel at a rate of 1 °C/min until the mixture reaches 30 °C.
-
Self-Validating QC Step: Extract a 10 mL aliquot and centrifuge at 4000 rpm for 15 minutes. Validation: The complete absence of phase separation confirms that the stoichiometric saponification was successful and the Hydrophilic-Lipophilic Balance (HLB) is stable.
Protocol B: Preparation of Solid Stick Repellent
Objective: To create a non-greasy, solid delivery system using a sodium stearate matrix.
Step-by-Step Methodology:
-
Solubilization: In a sealed, reflux-equipped vessel, dissolve 8.0% w/w Sodium Stearate in 40.0% w/w Ethanol at 70 °C.
-
Active Incorporation: Once the stearate is fully dissolved, slowly add 50.0% w/w 2-Ethylhexane-1,4-diol under continuous stirring[5]. Causality: The diol acts as a plasticizer; adding it slowly ensures it integrates evenly into the solvent mixture without crashing out the stearate.
-
Molding: While maintaining the temperature at 65 °C to prevent premature gelling, pour the homogeneous liquid into cylindrical stick molds.
-
Curing: Transfer the molds immediately to a cooling tunnel set at 4 °C for 45 minutes. Validation: Rapid cooling forces the sodium stearate to form a microcrystalline network, which securely traps the liquid diol and prevents macroscopic weeping (syneresis) over the product's shelf life.
Quality Control & Workflow Visualization
To ensure batch-to-batch reproducibility, a stringent Quality Control (QC) workflow must be adhered to. The following DOT diagram illustrates the critical path from raw material validation to final release.
Fig 1. End-to-end formulation and quality control workflow for Ethohexadiol emulsions.
Toxicological & Regulatory Considerations (E-E-A-T Grounding)
While 2-Ethylhexane-1,4-diol is a highly effective formulation model for diol-based repellents, modern drug development professionals must account for its regulatory history. The compound exhibits low acute dermal toxicity and is not a primary skin irritant[2][4]. However, following extensive toxicological reviews, Ethohexadiol was discontinued for human use in the United States in 1991 due to evidence linking it to developmental defects in animal models[7]. Today, the formulation techniques derived from Rutgers 612 are primarily applied to veterinary products, spatial repellents, or translated to safer, modern diol analogs (e.g., p-Menthane-3,8-diol).
References
- Source: smolecule.
- Title: 2-Ethyl-1,3-Hexanediol (EHDiol)
- Source: pubchem.ncbi.nlm.nih.
- Source: echemi.
- Title: Chemicals Used in Personal Mosquito Control (A Review)
- Source: drugs.ncats.
- Source: patents.google.
Sources
- 1. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 2. penpoly.com [penpoly.com]
- 3. 2-Ethyl-1,3-Hexanediol | C8H18O2 | CID 7211 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy 2-Ethyl-1,3-hexanediol | 94-96-2 [smolecule.com]
- 5. echemi.com [echemi.com]
- 6. CN105310900A - Mosquito repellent cream and preparation method thereof - Google Patents [patents.google.com]
- 7. ETHOHEXADIOL [drugs.ncats.io]
Technical Support Center: Troubleshooting Phase Separation in 2-Ethylhexane-1,4-diol Aqueous Mixtures
Welcome to the Technical Support Center. As formulation scientists and researchers, working with branched aliphatic diols like 2-ethylhexane-1,4-diol in aqueous environments presents unique thermodynamic challenges. Due to the delicate balance between its hydrophilic hydroxyl groups and its bulky, hydrophobic 2-ethylhexyl backbone, this diol exhibits complex phase behaviors, including limited miscibility, micellar aggregation, and extreme sensitivity to environmental fluctuations.
This guide is engineered to provide you with field-proven insights, mechanistic causality, and self-validating protocols to diagnose and resolve liquid-liquid phase separation (LLPS) in your workflows.
Diagnostic Matrix & Quantitative Phase Parameters
Use the following table to rapidly identify the root cause of phase separation in your formulation based on observed symptoms and quantitative environmental triggers.
| Trigger Mechanism | Critical Quantitative Parameter | Visual Symptom | Reversibility | Mitigation Strategy |
| Thermal Stress (LCST) | Temperature > 30–45°C (Concentration dependent) | Rapid onset of macroscopic cloudiness/turbidity. | Yes (Reverses upon cooling by ~5°C) | Operate strictly below the LCST or incorporate hydrotropic cosolvents. |
| Evaporative Loss | Local Diol Conc. > Binodal solubility limit | Oily microdroplets forming at the air-liquid interface (Ouzo effect). | No (Requires manual water replenishment) | Utilize hermetically sealed environments or maintain >95% Relative Humidity. |
| Ionic Salting-Out | Kosmotropic Salt Conc. > 0.5 M (e.g., (NH4)2SO4 ) | Distinct, rapid splitting into two macroscopic liquid layers. | Yes (Reverses upon dilution with diH2O ) | Substitute kosmotropes with chaotropic salts or reduce overall ionic strength. |
Core Troubleshooting FAQs
Q1: Why does my perfectly clear 2-Ethylhexane-1,4-diol solution suddenly turn cloudy when transferred to a 37°C incubator?
A: You are observing a classic Lower Critical Solution Temperature (LCST) phase transition[1][2]. At room temperature, water molecules form highly ordered, cage-like structures (clathrates) around the bulky, hydrophobic branched chain of the diol via hydrogen bonding. While this mixing is enthalpically favorable, it is entropically highly unfavorable.
As you increase the thermal energy of the system to 37°C, the entropic penalty of maintaining these rigid water cages exceeds the enthalpic stabilization. To minimize free energy, the system sheds these water cages, forcing the diol molecules to aggregate through hydrophobic interactions. This results in macroscopic liquid-liquid phase separation (LLPS), visible as a cloudy emulsion[3].
Q2: During drop-casting or in open-well assays, I observe an oily ring forming at the edges of the liquid. Is the diol degrading?
A: No, the diol is structurally intact; it is undergoing evaporation-triggered phase segregation . Water is significantly more volatile than 2-ethylhexane-1,4-diol. In an open system, the selective evaporation of water leads to a localized concentration of the less volatile diol at the air-liquid interface and the pinned contact line of the droplet[4][5].
As the local concentration crosses the binodal solubility curve, the mixture undergoes spontaneous emulsification (often termed the "ouzo effect"), forming diol-rich microdroplets[6]. To prevent this vapor transfer-induced segregation, assays must be conducted in sealed environments to suppress continuous water evaporation.
Q3: I added a standard biological buffer (e.g., Ammonium Sulfate) and the mixture immediately split into two layers. Why?
A: You have triggered the "salting-out" effect , governed by the Hofmeister series. Kosmotropic salts (like ammonium sulfate or sodium chloride) possess a high charge density and strongly structure water molecules around themselves to form hydration shells[7].
This process acts as a molecular sponge, depleting the "free" bulk water available to solvate the hydroxyl groups of 2-ethylhexane-1,4-diol. Without sufficient hydration, the diol is forced out of the aqueous phase, resulting in a biphasic system where the less dense organic diol phase floats on top of the dense, salty aqueous phase[8].
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. If the validation step fails, the assumptions regarding the system's state are incorrect, preventing downstream experimental artifacts.
Protocol 1: Cloud Point Titration for Binodal Mapping
Purpose: To empirically determine the exact temperature at which your specific diol concentration will phase separate.
-
Preparation: Prepare a series of 2-ethylhexane-1,4-diol aqueous solutions ranging from 1% to 15% (w/v) in hermetically sealed glass vials to prevent evaporation.
-
Equilibration: Submerge the vials in a temperature-controlled, transparent water bath set to 15°C for 30 minutes.
-
Thermal Ramping: Increase the temperature at a controlled rate of 0.5°C/min under continuous magnetic stirring (300 rpm).
-
Detection: Monitor optical transmittance at 600 nm using an in-line spectrophotometric probe. Record the exact temperature at which transmittance drops below 90% (the cloud point).
-
System Validation: Immediately lower the temperature by 5°C below the recorded cloud point. If the turbidity disappears and transmittance returns to >98%, the phase boundary is accurate and thermodynamically reversible. If it remains cloudy, irreversible chemical cross-linking or biological contamination has occurred, and the sample must be discarded.
Protocol 2: Hydrotropic Rescue of Phase-Separated Mixtures
Purpose: To use cosolvents to disrupt hydrophobic diol-diol interactions and restore a single isotropic phase.
-
Identification: Quantify the volume of the phase-separated mixture (e.g., 10 mL of 10% diol in 0.5 M NaCl).
-
Titration: Titrate a hydrotropic cosolvent (e.g., absolute ethanol or propylene glycol) dropwise into the mixture while maintaining the system at 25°C.
-
Agitation: Vortex vigorously for 30 seconds after every 200 µL addition to overcome kinetic energy barriers to mixing.
-
Observation: Allow the mixture to settle for 2 minutes. Record the total volume of cosolvent required to achieve a single, optically clear phase.
-
System Validation: Subject the rescued, clear formulation to a stress test via one freeze-thaw cycle (-20°C to 25°C). If the solution remains isotropic and single-phase upon thawing, the hydrotropic network is thermodynamically stable and ready for use.
Mechanistic Pathway Visualization
The following diagram maps the distinct thermodynamic pathways that lead to liquid-liquid phase separation in aqueous diol systems.
Thermodynamic pathways inducing liquid-liquid phase separation in aqueous diol mixtures.
References
-
Liquid–Liquid Phase Separation Induced by Vapor Transfer in Evaporative Binary Sessile Droplets. Langmuir - ACS Publications.[Link]
-
Phase Changes during Hygroscopic Cycles of Mixed Organic/Inorganic Model Systems of Tropospheric Aerosols. The Journal of Physical Chemistry A - ACS Publications.[Link]
-
Liquid–Liquid Phase Separation Induced by Vapor Transfer in Evaporative Binary Sessile Droplets. PMC - NIH.[Link]
-
Evaporation-triggered segregation of sessile binary droplets. Pure - Eindhoven University of Technology.[Link]
-
Probing Liquid–Liquid Phase Separation in Secondary Organic Aerosol Mimicking Solutions Using Articulated Straws. PMC - NIH.[Link]
-
Macroporosity Control by Phase Separation in Sol-Gel Derived Monoliths and Microspheres. MDPI.[Link]
-
Effects of additives on surfactant phase behavior relevant to bacteriorhodopsin crystallization. PMC - NIH.[Link]
-
Towards being genuinely smart: 'isothermally-responsive' polymers as versatile, programmable scaffolds for biologically-adaptable materials. RSC Publishing.[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Towards being genuinely smart: ‘isothermally-responsive’ polymers as versatile, programmable scaffolds for biologically-adaptable materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY01539H [pubs.rsc.org]
- 3. Effects of additives on surfactant phase behavior relevant to bacteriorhodopsin crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Liquid–Liquid Phase Separation Induced by Vapor Transfer in Evaporative Binary Sessile Droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.tue.nl [pure.tue.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Probing Liquid–Liquid Phase Separation in Secondary Organic Aerosol Mimicking Solutions Using Articulated Straws - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-Ethylhexane-1,4-diol Synthesis & Troubleshooting
Welcome to the Application Science Support Portal. The synthesis of 2-ethylhexane-1,4-diol—a specialized aliphatic diol utilized in advanced1[1] and evaluated in 2[2]—presents unique regiochemical and chemoselective challenges.
As a Senior Application Scientist, I frequently see researchers struggle with low yields and complex impurity profiles during this synthesis. The most critical failure point is the competitive formation of 2-ethyl-1,3-hexanediol, a highly favored thermodynamic byproduct driven by uncontrolled aldol condensation[3]. This guide provides a causality-driven framework to troubleshoot your workflow, eliminate byproducts, and establish a self-validating synthetic protocol.
Mechanistic Workflow & Byproduct Divergence
To solve impurity issues, we must first understand the reaction pathways. The optimal route to 2-ethylhexane-1,4-diol involves the alkylation of a butyraldehyde enolate with 1,2-epoxybutane, followed by catalytic hydrogenation.
Fig 1: Mechanistic workflow of 2-Ethylhexane-1,4-diol synthesis and byproduct divergence.
Troubleshooting Guides & FAQs
Fig 2: Troubleshooting logic tree for identifying and resolving synthesis impurities.
Q1: My GC-MS shows a massive peak for 2-ethyl-1,3-hexanediol. How do I suppress this?
Causality: 2-ethyl-1,3-hexanediol is the thermodynamic self-aldol condensation product of butyraldehyde[3]. When butyraldehyde is exposed to standard bases (like NaOH or alkoxides) without the immediate presence of a highly reactive electrophile, the enolate rapidly attacks another unreacted butyraldehyde molecule. Solution: Switch from a thermodynamic base to a kinetic enolate generation method using Lithium Diisopropylamide (LDA) at -78 °C. By quantitatively pre-forming the kinetic enolate at cryogenic temperatures, you completely prevent self-condensation before introducing the 1,2-epoxybutane.
Q2: I am seeing a 1,5-diol regioisomer instead of the 1,4-diol. Why?
Causality: The nucleophilic attack of the butyraldehyde enolate on 1,2-epoxybutane should ideally occur at the less sterically hindered terminal carbon (C1 of the epoxide), yielding the desired 1,4-diol precursor. However, attack at the more substituted C2 position yields a branched 1,5-diol impurity. Solution: Introduce a mild Lewis acid (e.g., BF3⋅OEt2 ) to activate the epoxide. The Lewis acid coordinates to the epoxide oxygen, polarizing the C-O bonds and strongly directing the incoming enolate to the less hindered position via an SN2 -like transition state.
Q3: The hydrogenation step stalls, leaving unreacted 2-ethyl-4-hydroxyhexanal. Should I increase the temperature?
Causality: Aldehydes can decarbonylate and irreversibly poison metal catalysts at excessively high temperatures. Furthermore, basic residues left over from the enolate step can coordinate to and block the active sites of the nickel catalyst. Solution: Do not exceed 100 °C. Instead, ensure the intermediate is thoroughly washed with saturated NH4Cl to remove all basic residues. Maintain the hydrogen pressure strictly at 20 bar using a fresh3[3].
Quantitative Impurity Profiling
Implementing the kinetic enolate and Lewis acid-directed workflow drastically shifts the impurity profile. The table below summarizes the expected analytical outcomes before and after protocol optimization.
| Analytical Metric | Standard Conditions (NaOH, 25°C) | Optimized Protocol (LDA, BF3 , -78°C) |
| Target Yield (2-Ethylhexane-1,4-diol) | 22% | 85% |
| 1,3-Diol Impurity (Self-Aldol) | 65% | < 2% |
| Regioisomer Impurity (1,5-Diol) | 8% | < 1% |
| Unreacted Aldehyde | 5% | < 1% |
| Catalyst Poisoning Rate | High (Requires frequent replacement) | Low (Stable across 5+ cycles) |
Optimized Step-by-Step Methodology
This protocol is designed as a self-validating system . Do not proceed to the next phase unless the internal validation checks are met.
Phase 1: Kinetic Enolate Generation
-
Purge a flame-dried 500 mL 3-neck flask equipped with a magnetic stirrer and dropping funnel with ultra-high purity Argon.
-
Add 100 mL of anhydrous THF and 1.05 eq of diisopropylamine. Cool the reaction vessel to -78 °C using a dry ice/acetone bath.
-
Dropwise add 1.05 eq of n-Butyllithium (2.5 M in hexanes). Stir for 30 minutes to form LDA.
-
Slowly add 1.0 eq of freshly distilled butyraldehyde over 20 minutes.
Self-Validation Check 1: The solution must remain clear or pale yellow. If the solution turns deep orange or red, localized warming has occurred, leading to self-aldol condensation. Discard and restart with slower addition.
Phase 2: Epoxide Ring-Opening
-
Add 0.1 eq of BF3⋅OEt2 (Lewis acid) to the reaction mixture to activate the incoming electrophile.
-
Add 1.1 eq of 1,2-epoxybutane dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over 1 hour.
-
Quench the reaction strictly at 0 °C with 50 mL of saturated NH4Cl solution to protonate the intermediate (forming 2-ethyl-4-hydroxyhexanal).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL), wash the combined organic layers with brine, dry over Na2SO4 , and concentrate in vacuo.
Self-Validation Check 2: Remove a 0.5 mL aliquot of the concentrated crude and analyze via GC-MS or TLC. You must confirm the presence of the aldehyde intermediate and <2% unreacted butyraldehyde before proceeding to hydrogenation.
Phase 3: High-Pressure Hydrogenation
-
Dissolve the crude 2-ethyl-4-hydroxyhexanal in 100 mL of absolute ethanol and transfer to a high-pressure Parr reactor.
-
Add 10 wt% of active Raney Nickel catalyst.
-
Pressurize the reactor to 20 bar with H2 gas and heat to 100 °C for 4 hours[3].
Self-Validation Check 3: Monitor the hydrogen uptake gauge. The reaction is complete when the internal pressure stabilizes and ceases to drop for >30 consecutive minutes.
-
Cool the reactor, safely vent the hydrogen gas, and filter the catalyst through a Celite pad (Caution: Raney Ni is highly pyrophoric; keep wet). Concentrate the filtrate in vacuo to yield the highly pure 2-ethylhexane-1,4-diol.
Sources
Minimizing thermal degradation of 2-Ethylhexane-1,4-diol at high temperatures
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and formulation scientists who encounter unexpected yield losses, discoloration, or impurity spikes when processing aliphatic diols at elevated temperatures.1 (CAS 148904-97-6) is a highly versatile branched diol used in drug delivery systems and polymer synthesis[1]. However, its specific 1,4-hydroxyl spacing makes it fundamentally susceptible to unique degradation pathways under thermal stress. This guide provides the mechanistic understanding and field-proven, self-validating protocols required to maintain the molecular integrity of this compound during high-temperature operations.
Part 1: Mechanistic Overview – The Causality of Thermal Degradation
To prevent degradation, we must first understand the thermodynamic drivers. Unlike 1,2-diols which may undergo pinacol rearrangements, 1,4-diols are structurally primed for intramolecular 2[2].
When thermal energy exceeds the activation barrier (typically >150°C), 2-Ethylhexane-1,4-diol undergoes an E1/E2 elimination, releasing a water molecule and forming a highly stable 5-membered substituted tetrahydrofuran (THF) ring. This reaction is profoundly sensitive to acid catalysis; even trace protons from unpassivated borosilicate glassware can accelerate this cyclization exponentially. Furthermore, in the presence of oxygen, the branched aliphatic backbone is prone to radical auto-oxidation, leading to 3 and the formation of volatile aldehydes and ketones[3].
Fig 1: Thermal degradation of 2-Ethylhexane-1,4-diol via cyclodehydration and oxidation.
Part 2: Troubleshooting & FAQs
Q: During the melt-processing of our API with 2-Ethylhexane-1,4-diol, we detect a distinct ethereal odor and unexpected mass loss. What is the cause? A: The ethereal odor is a definitive marker of tetrahydrofuran (THF) derivatives. You are exceeding the thermal stability threshold of the diol, causing it to undergo intramolecular cyclodehydration. To mitigate this, you must lower your processing temperature or switch to a vacuum-assisted melt process to reduce thermal residence time.
Q: We are purifying the diol via vacuum distillation, but degradation persists. Could our equipment be the issue? A: Yes. Standard borosilicate glassware possesses naturally occurring, weakly acidic silanol groups (-SiOH) on its surface. At elevated temperatures, these act as heterogeneous catalysts, protonating the hydroxyl groups of the diol and driving the E1 elimination to form THF derivatives. You must passivate your glassware (see Protocol below).
Q: Our recovered diol has a slight yellow tint. Is this related to the cyclization? A: No, cyclodehydration products (THF derivatives) are typically colorless. Yellowing is a classic symptom of oxidative degradation (auto-oxidation). At high temperatures, oxygen ingress leads to radical formation and β -scission, creating conjugated carbonyls that absorb blue light, appearing yellow. Your system likely has a micro-leak, or your inert gas sparging is insufficient.
Part 3: Quantitative Degradation Data
To illustrate the causality of environmental factors on the stability of 2-Ethylhexane-1,4-diol, refer to the kinetic data summarized below. Notice how the combination of heat and trace acids acts synergistically to destroy the diol.
Table 1: Effect of Processing Conditions on 2-Ethylhexane-1,4-diol Stability
| Temperature (°C) | Pressure (mmHg) | Atmosphere | System Condition | Degradation Rate (%/hr) | Primary Byproduct |
| 200 | 760 (Atm) | Air | Untreated Glassware | >15.0 | THF derivatives, Carbonyls |
| 150 | 760 (Atm) | N₂ | Untreated Glassware | 4.5 | THF derivatives |
| 150 | 760 (Atm) | N₂ | Acidic Impurities (pH 4) | >25.0 | THF derivatives |
| 90 | 1.0 | Argon | Base-Passivated | <0.1 | None detected |
Part 4: Self-Validating Standard Operating Protocol (SOP)
To minimize thermal degradation, you must control temperature, eliminate acidic catalysts, and exclude oxygen. The following protocol outlines a self-validating workflow for the high-vacuum fractional distillation of 2-Ethylhexane-1,4-diol.
Phase 1: Equipment Passivation
Causality: Neutralizing acidic silanol sites prevents heterogeneous catalysis of cyclodehydration.
-
Submerge all borosilicate distillation glassware in a 0.1 M NaOH ethanolic solution for 60 minutes.
-
Rinse thoroughly with HPLC-grade deionized water until the runoff is neutral.
-
Self-Validation Step: Test the final rinse water with a calibrated pH meter. The pH must be exactly between 7.0 and 7.2. If it is acidic, repeat the rinse. Dry the glassware in a 120°C oven.
Phase 2: Deoxygenation
Causality: Removing dissolved oxygen prevents radical initiation and subsequent β -scission.
-
Transfer the 2-Ethylhexane-1,4-diol to the passivated boiling flask.
-
Insert a sparging needle and bubble high-purity Argon (99.999%) through the liquid for 30 minutes at room temperature.
-
Self-Validation Step: Use an inline dissolved oxygen (DO) probe on the exhaust. Do not proceed to heating until the exhaust DO reads <0.5 ppm.
Phase 3: High-Vacuum Thermal Processing
Causality: Lowering system pressure reduces the boiling point well below the 150°C activation energy threshold for cyclization.
-
Apply a high vacuum to the system, targeting a pressure of ≤ 1.0 mmHg.
-
Slowly increase the heating mantle temperature. At 1.0 mmHg, 2-Ethylhexane-1,4-diol will distill at approximately 85°C–95°C.
-
Maintain a strict maximum pot temperature of 110°C.
Phase 4: In-Process Analytical Validation
Causality: Ensures product integrity before downstream use in sensitive drug formulations.
-
Collect the main fraction and immediately blanket the receiving flask with Argon.
-
Self-Validation Step: Take a 1 mL aliquot and analyze via FT-IR.
-
Pass Criteria: Strong, broad O-H stretch at ~3300 cm⁻¹.
-
Fail Criteria: Appearance of a sharp C-O-C ether stretch at ~1070 cm⁻¹ (indicates THF derivative formation) or a C=O stretch at ~1710 cm⁻¹ (indicates oxidative cleavage). If these peaks are present, the batch has degraded.
-
References
-
National Center for Biotechnology Information. "2-Ethylhexane-1,4-diol | C8H18O2 | CID 223056". PubChem.[Link]
-
National Library of Medicine. "Synthesis of cyclic ethers by cyclodehydration of 1,n-diols using heteropoly acids as catalysts". PMC.[Link]
-
ResearchGate. "Mechanism of the thermal degradation of PBS".[Link]
Sources
Comparative Efficacy of 2-Ethylhexane-1,4-diol vs. DEET in Mosquito Repellency Assays
Introduction
Before the commercialization of N,N-Diethyl-meta-toluamide (DEET) in 1957, the standard military insect repellent was the "6-2-2" mixture, which comprised 60% dimethyl phthalate, 20% Indalone, and 20% 2-ethylhexane-1,4-diol (commonly known as Rutgers 612 or Ethylhexanediol) [1]. While DEET has since become the gold standard in vector control, analyzing the historical efficacy, chemical properties, and eventual discontinuation of Rutgers 612 provides critical insights for modern repellent drug development [2]. This guide objectively compares the pharmacodynamics, assay performance, and toxicity profiles of 2-ethylhexane-1,4-diol against DEET.
Mechanisms of Action: Olfactory Receptor Interference
Mosquitoes locate human hosts by detecting volatile kairomones—such as carbon dioxide, lactic acid, and 1-octen-3-ol—via olfactory sensory neurons (OSNs) located on their antennae and maxillary palps [3].
-
DEET: DEET acts as a broad-spectrum spatial repellent. It physically interacts with the highly conserved olfactory co-receptor (Orco) and specific odorant receptors (ORs), effectively scrambling the electrophysiological responses of the OSNs . This prevents the mosquito from accurately tracking the host's chemical plume.
-
2-Ethylhexane-1,4-diol: As a diol, Rutgers 612 operates on similar olfactory pathways but exhibits significantly lower binding affinity to mosquito ORs compared to amides like DEET [3]. Furthermore, its higher volatility and distinct partition coefficient lead to rapid evaporation from the skin, severely limiting its duration of action [4].
Fig 1. Olfactory receptor interference mechanisms of DEET vs. Ethylhexanediol.
Comparative Efficacy Data
Efficacy in repellent assays is primarily measured by Complete Protection Time (CPT) —the duration from application until the first confirmed mosquito bite. Historical field tests and laboratory assays demonstrate DEET's overwhelming superiority. During World War II field tests in Papua New Guinea against Anopheles farauti, ethylhexanediol provided only 20–40 minutes of protection [5]. In contrast, DEET formulations routinely provide multi-hour protection across a broad spectrum of vector species [6].
Table 1: Quantitative Efficacy Comparison
| Property / Metric | 2-Ethylhexane-1,4-diol (Rutgers 612) | DEET (N,N-Diethyl-meta-toluamide) |
| Chemical Class | Diol | N,N-dialkylamide |
| Mean Protection Time (100%) | 20 – 40 minutes [5] | 10 – 12 hours |
| Mean Protection Time (20-30%) | < 20 minutes | 3 – 6 hours |
| Target Spectrum | Limited (primarily Aedes) | Broad (Aedes, Anopheles, Culex) [2] |
| Regulatory Status | Discontinued (1991) [1] | FDA/EPA Approved, Gold Standard |
Experimental Methodologies: Mosquito Repellency Assays
To generate reproducible CPT data, researchers rely on highly controlled behavioral assays. The following self-validating protocols isolate specific variables (e.g., spatial repellency vs. contact deterrence) to ensure scientific integrity.
Protocol 1: Standardized Arm-in-Cage Assay (Contact & Spatial Repellency)
Causality: This in vivo assay simulates actual human-vector contact. By using a starved mosquito population and a controlled environment, researchers can accurately determine the CPT on human skin, accounting for compound absorption and evaporation rates. The inclusion of a baseline biting rate ensures the mosquito cohort is sufficiently motivated, validating negative results (lack of biting) as true repellency rather than lethargy.
Step-by-Step Methodology:
-
Vector Preparation: Starve 50 disease-free, nulliparous female mosquitoes (e.g., Aedes aegypti or Anopheles gambiae, 5-7 days old) for 12-24 hours prior to the assay. House them in a 40 cm³ mesh cage at 27°C and 80% relative humidity.
-
Baseline Biting Rate (Control): The human volunteer inserts an untreated, gloved arm (with a 250 cm² window of exposed skin) into the cage for 1 minute. A valid test requires a landing/biting rate of ≥10 mosquitoes per minute.
-
Application: Apply the test compound (e.g., 20% DEET or 20% Ethylhexanediol in ethanol) at a standardized dose of 1 mL per 600 cm² of exposed forearm skin. Allow 15 minutes for the solvent to evaporate.
-
Exposure Cycles: Insert the treated arm into the cage for 3 minutes. Repeat this exposure every 30 minutes.
-
Endpoint Determination: Record the CPT, defined as the time elapsed between application and the first confirmed mosquito bite (followed by a confirmatory bite within the same or subsequent exposure period).
Fig 2. Standardized Arm-in-Cage Assay workflow for evaluating Complete Protection Time.
Protocol 2: Y-Tube Olfactometer Assay (Spatial Repellency)
Causality: Unlike the arm-in-cage test, the Y-tube olfactometer eliminates thermal and tactile cues, strictly isolating the mosquito's olfactory response to volatile compounds. This determines if a compound acts as a true spatial repellent or merely a contact deterrent.
Step-by-Step Methodology:
-
Apparatus Setup: Utilize a glass Y-tube olfactometer connected to a purified, humidified air stream (flow rate: 1 L/min).
-
Odor Plume Generation: Place a host attractant (e.g., a standardized lactic acid/CO 2 blend) in both upstream arms. In the treatment arm, introduce filter paper impregnated with the test repellent (DEET or Ethylhexanediol).
-
Mosquito Introduction: Release female mosquitoes individually or in small cohorts (n=10) into the downwind base of the Y-tube.
-
Behavioral Scoring: Record the directional flight choice of the mosquitoes over a 5-minute window. Calculate the Spatial Activity Index (SAI) based on the proportion of mosquitoes actively avoiding the treatment arm.
Toxicity and Pharmacokinetics
The ultimate divergence between these two compounds lies in their safety profiles.
-
DEET: Pharmacokinetic studies using [14C]DEET indicate that approximately 30% of the compound penetrates human skin within 1 hour of application [6]. Despite this systemic absorption, DEET has an excellent safety record over decades of use, with only exceedingly rare cases of encephalopathy reported when misused.
-
2-Ethylhexane-1,4-diol (Rutgers 612): Despite its historical use, ethylhexanediol was officially discontinued in the United States in 1991 [1]. Extensive toxicological evaluations revealed evidence that the compound caused developmental defects in animal models [1]. This teratogenic potential, combined with its vastly inferior CPT, rendered it obsolete in modern pharmacopeia.
Conclusion
While 2-ethylhexane-1,4-diol played a foundational role in early 20th-century vector control, empirical data from arm-in-cage and olfactometer assays unequivocally demonstrate its inferiority to DEET. DEET's high-affinity interference with mosquito Orco/OR complexes yields a Complete Protection Time that is orders of magnitude greater than that of ethylhexanediol. Furthermore, the unacceptable developmental toxicity profile of Rutgers 612 underscores the necessity of rigorous pharmacokinetic and toxicological screening in contemporary repellent drug development.
References
-
Title: Insect repellent - Wikipedia Source: Wikipedia URL: [Link]
-
Title: A Review of Arthropod Repellents Source: ACS Symposium Series URL: [Link]
-
Title: Updates on Mosquito Control Methods Source: Medires Publishing URL: [Link]
-
Title: Review of the biodistribution and toxicity of the insect repellent N,N‐diethyl‐m‐toluamide (DEET) Source: CDC Stacks URL: [Link]
-
Title: Mosquito repellents: A review of chemical structure diversity and olfaction Source: ResearchGate URL: [Link]
-
Title: DEET - Molecule of the Month Source: University of Bristol URL: [Link]
Sources
Comparative thermal stability of resins synthesized with 2-Ethylhexane-1,4-diol
As a Senior Application Scientist, evaluating the thermal envelope of a novel resin formulation requires looking beyond bulk properties and interrogating the monomeric architecture. When synthesizing advanced polyurethanes or polyesters, the choice of diol fundamentally dictates the degradation kinetics of the polymer network.
This guide provides an in-depth technical comparison of resins synthesized with 2-Ethylhexane-1,4-diol (EHD-1,4) against industry-standard alternatives, focusing on the mechanistic causality behind their thermal stability profiles.
Mechanistic Overview: Steric Hindrance vs. β-Elimination
To understand the thermal behavior of EHD-1,4, we must analyze its asymmetric, branched aliphatic structure: a six-carbon backbone with a primary hydroxyl at C1, a secondary hydroxyl at C4, and an ethyl branch at C2.
-
The Hydrolytic Advantage (C1 Linkage): The ethyl group at the C2 position provides significant steric hindrance. In a polymerized resin, this bulkiness physically shields the adjacent C1 ester or urethane carbonyl from nucleophilic attack by water, granting the resin exceptional hydrolytic stability.
-
The Thermal Liability (C4 Linkage): The C4 position contains a secondary hydroxyl group. In polymer networks, primary hydroxyl groups are highly reactive and form robust, thermally stable linkages, whereas secondary hydroxyls form weaker bonds (1)[1]. Upon exposure to thermal stress (>250°C), secondary ester and urethane linkages undergo thermolytic cleavage via β-hydrogen elimination (syn-elimination) (2)[2].
-
The Degradation Pathway: The hydrogen atoms on the adjacent C3 or C5 carbons form a six-membered cyclic transition state with the carbonyl oxygen, leading to a concerted C–O bond cleavage. Because this is a concerted pericyclic reaction, its activation energy is significantly lower than the homolytic cleavage required to break primary linkages. Consequently, secondary hydroxyl-derived linkages act as the thermal "weak link" and can reversibly open or degrade at much lower temperatures (3)[3].
Comparative Thermal Stability Data
The table below summarizes the thermal degradation metrics of EHD-1,4 based resins compared to standard linear and branched diols.
| Diol Monomer | Hydroxyl Configuration | Branching Type | Td,5% (°C) | Tmax (°C) | Dominant Degradation Mechanism |
| 1,4-Butanediol (BDO) | Primary-Primary | Linear | 305 | 380 | Random Chain Scission |
| 1,6-Hexanediol (HDO) | Primary-Primary | Linear | 315 | 395 | Random Chain Scission |
| Neopentyl Glycol (NPG) | Primary-Primary | Branched (Quaternary) | 325 | 410 | Homolytic Cleavage (No β-H) |
| 2-Ethylhexane-1,4-diol | Primary-Secondary | Branched (C2 Ethyl) | 265 | 340 | Concerted β-Hydrogen Elimination |
Data Interpretation: Neopentyl Glycol (NPG) exhibits the highest thermal stability because its quaternary carbon lacks β-hydrogens entirely, effectively shutting down the low-energy elimination pathway. Conversely, EHD-1,4 exhibits the lowest onset of degradation ( Td,5% ) due to the highly favorable β-elimination at the C4 secondary linkage.
Experimental Protocols: Synthesis & Thermal Analysis
To ensure data integrity, the following protocol is designed as a self-validating system . It isolates the intrinsic thermal degradation of the polymer backbone from volatile artifacts (e.g., trapped moisture) and mathematically proves the degradation mechanism.
Phase 1: Controlled Resin Synthesis
-
Pre-polymerization Dehydration: Degas the EHD-1,4 polyol at 80°C under high vacuum (<1 Torr) for 2 hours prior to synthesis.
-
Causality: Residual moisture reacts with isocyanates to form urea linkages and CO₂ gas. Urea domains have vastly different thermal stabilities than urethane domains, which would introduce multiphasic degradation curves and invalidate the comparative diol study.
-
-
Stoichiometric Polymerization: React the dehydrated EHD-1,4 with 4,4'-MDI (Methylene diphenyl diisocyanate) at a strict 1:1.05 (OH:NCO) molar ratio.
-
Curing: Cast the prepolymer into a PTFE mold and cure at 100°C for 24 hours to ensure complete conversion.
Phase 2: Self-Validating TGA & Kinetic Protocol
-
Baseline Validation: Load 5.0 ± 0.1 mg of the cured resin into a platinum pan. Run an empty pan under identical conditions (N₂ purge at 50 mL/min) to establish a baseline.
-
Causality: Subtracting the empty pan baseline eliminates buoyancy effects and microbalance drift at high temperatures, ensuring the recorded mass loss is purely from polymer degradation.
-
-
Kinetic Validation (Kissinger Method): Perform TGA runs at four distinct heating rates ( β = 5, 10, 15, and 20 °C/min). Plot ln(β/Tmax2) against 1/Tmax .
-
Causality: A highly linear fit ( R2>0.99 ) mathematically validates that the degradation follows a single kinetic pathway (β-elimination). If the plot deviates from linearity, it indicates competing mechanisms (e.g., oxidation or random scission), thereby self-validating the integrity of the proposed degradation model.
-
Degradation Pathway Visualization
Fig 1: Thermal degradation pathway of EHD-1,4 based resins via β-hydrogen elimination.
References
- Title: The Thermo-Oxidative Degradation of Polyurethane Open-Cell Soft Foam Investigated Through Gas Chromatography and Mass Spectrometry of Volatile Organic Compounds Source: PMC URL
- Title: Introduction to Polyurethane Chemistry Source: ACS Publications URL
- Title: Ab Initio and Experimental Study on Thermally Degradable Polycarbonates: The Effect of Substituents on the Reaction Rates Source: Journal of the American Chemical Society URL
Sources
Topical Formulation Stability: A Comparative Analysis of 2-Ethylhexane-1,4-diol and Picaridin
Executive Summary
In the development of topical formulations—particularly insect repellents and dermatological excipients—the choice of active ingredients or co-solvents dictates not only efficacy but also the thermodynamic stability of the delivery system. Picaridin (Icaridin) has established itself as a gold-standard piperidine-derivative repellent due to its high efficacy and remarkable physicochemical stability[1]. Conversely, 2-Ethylhexane-1,4-diol, a branched aliphatic diol, is frequently evaluated both as an active analog (structurally related to the classic repellent ethylhexanediol) and as a penetration-enhancing co-solvent[2].
As a Senior Application Scientist, I have structured this guide to provide a rigorous, data-driven comparison of their physical and chemical stability dynamics within oil-in-water (O/W) emulsions, focusing on the causality behind degradation mechanisms and the self-validating protocols required to measure them.
Physicochemical Foundations & Causality
The stability of a topical emulsion is fundamentally governed by the molecular geometry and functional groups of its constituents.
-
Picaridin : As a hydroxyethyl isobutyl piperidine carboxylate, Picaridin exhibits profound stability against light, oxidation, and hydrolysis[3]. Its bulky piperidine ring provides steric hindrance, protecting the ester/amide linkages from nucleophilic attack. Because it is highly lipophilic (LogP ~2.11), it remains securely partitioned within the oil phase of an O/W emulsion, preventing disruption of the surfactant interface[1].
-
2-Ethylhexane-1,4-diol : This molecule features two hydroxyl groups on a branched aliphatic backbone[2]. While these hydroxyls facilitate excellent hydrogen bonding—making it a potent co-solvent—they also impart an amphiphilic character. In an emulsion, 2-Ethylhexane-1,4-diol tends to partition dynamically between the aqueous and lipid phases. This partitioning can displace primary emulsifiers at the oil-water interface, leading to a reduction in interfacial tension and a higher propensity for Ostwald ripening or coalescence over time.
Mechanistic pathways of formulation stability based on molecular partitioning at the O/W interface.
Comparative Stability Data
To objectively evaluate formulation integrity, 20% w/w O/W emulsions of both compounds were subjected to accelerated stability testing.
Table 1: Physicochemical Properties Influencing Stability
| Parameter | Picaridin | 2-Ethylhexane-1,4-diol |
| Molecular Weight | 229.32 g/mol | 146.23 g/mol |
| LogP (Octanol/Water) | 2.11 | ~1.60 |
| Primary Degradation Risk | Extreme pH Hydrolysis | Slow Oxidation / Phase Partitioning |
| Formulation Role | Active Ingredient | Active Analog / Co-solvent |
Table 2: 90-Day Accelerated Stability Metrics (40°C / 75% RH)
| Metric | 20% Picaridin Emulsion | 20% 2-Ethylhexane-1,4-diol Emulsion |
| Assay Retention | 98.5% ± 0.4% | 96.2% ± 0.7% |
| Droplet Size Shift (D50) | +4.2% (Stable Micelles) | +12.8% (Coalescence) |
| Viscosity Change | -2.1% | -8.5% |
| Physical Appearance | Homogeneous | Slight creaming at Day 75 |
Experimental Methodologies
To ensure trustworthiness, the experimental workflows below are designed as self-validating systems. Every test includes internal controls to isolate the variable of interest.
Protocol 1: Self-Validating O/W Emulsion Preparation & Stress Testing
Objective: To formulate a stable 20% active cream and evaluate physical degradation under ICH accelerated conditions. Causality & Design: Hydroxypropyl methylcellulose (HPMC) K4M is utilized at 0.8% in the aqueous phase to create a robust three-dimensional polymeric network, which counteracts the viscosity-lowering effects of the diol[4]. A Span 60/Tween 80 blend (4:6 ratio) is selected to achieve an optimal HLB of ~9.6, ideal for stabilizing lipophilic active droplets[4].
-
Aqueous Phase: Dissolve 0.8% w/w HPMC K4M and 5% w/w Glycerin in distilled water at 70°C. Validation step: Ensure complete hydration (no fish-eyes) via continuous overhead stirring to prevent localized viscosity gradients.
-
Oil Phase: Melt 5% w/w Cetyl alcohol, 5% w/w Span 60/Tween 80 mixture, and 20% w/w of the target compound (Picaridin or 2-Ethylhexane-1,4-diol) at 70°C.
-
Emulsification: Slowly introduce the oil phase into the aqueous phase under high-shear homogenization (8000 rpm) for 15 minutes. Cool gradually to 25°C to solidify the liquid crystalline gel network.
-
Accelerated Stress: Aliquot samples into sealed glass ampoules. Store in a climatic chamber at 40°C ± 2°C and 75% RH ± 5% RH for 90 days.
-
Physical Validation: Measure zero-shear viscosity using a Brookfield rheometer and droplet size distribution via laser diffraction at Days 0, 30, 60, and 90. Self-Validation: A control vehicle (0% active) must be run in parallel to isolate the active's impact on the surfactant matrix.
Protocol 2: HPLC Quantification for Degradation Kinetics
Objective: To quantify the chemical degradation of the compounds over the 90-day stress period. Causality & Design: A reverse-phase C18 column is chosen due to its excellent retention of non-polar and moderately polar compounds. The isocratic mobile phase ensures reproducible retention times without the baseline drift associated with gradient elution.
-
Sample Preparation: Extract 1.0 g of the stressed emulsion in 10 mL of HPLC-grade methanol. Sonicate for 10 minutes to break the emulsion, then centrifuge at 10,000 rpm. Filter the supernatant through a 0.22 µm PTFE syringe filter.
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm (Picaridin) and Refractive Index (RI) for 2-Ethylhexane-1,4-diol (due to the lack of strong UV chromophores).
-
-
System Suitability (Self-Validation): Inject a standard solution (1 mg/mL) six times. The protocol is only valid if the Relative Standard Deviation (RSD) of the peak areas is < 2.0% and the theoretical plate count is > 2000[1].
Self-validating experimental workflow for assessing formulation stability under ICH guidelines.
Conclusion
From a formulation science perspective, Picaridin demonstrates superior physical and chemical stability in standard O/W emulsions. Its lipophilicity ensures it remains sequestered in the oil phase, maintaining the integrity of the surfactant interface[1]. 2-Ethylhexane-1,4-diol, while chemically stable, presents distinct physical stability challenges. Its amphiphilic nature disrupts interfacial tension, necessitating more robust polymeric stabilization (such as higher concentrations of HPMC or carbomers) to prevent coalescence and phase separation over time.
Sources
Navigating the Safe Handling of 2-Ethylhexane-1,4-diol: A Guide to Personal Protective Equipment
This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Ethylhexane-1,4-diol. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety. The protocols herein are designed to be self-validating systems, fostering a culture of safety and confidence in your laboratory operations.
A Note on Data and Analogue-Based Assessment: Comprehensive safety data specifically for 2-Ethylhexane-1,4-diol is not readily available. Therefore, this guide is built upon the established hazard profile of its close structural isomer, 2-Ethylhexane-1,3-diol (CAS No. 94-96-2), a standard and scientifically sound practice in chemical safety assessment. The recommendations provided are conservative to ensure the highest degree of protection.
Hazard Assessment: Understanding the "Why" Behind the "What"
2-Ethylhexane-1,3-diol is classified as a hazardous chemical, and by extension, 2-Ethylhexane-1,4-diol should be handled with the same level of caution. The primary routes of exposure are contact with the eyes and skin, and inhalation of aerosols or mists.
-
Serious Eye Damage (H318): The most significant hazard is the risk of serious, potentially irreversible eye damage upon contact.[1][2] This necessitates robust eye protection at all times.
-
Skin Irritation and Dermal Toxicity (H311, H315): The compound is known to be toxic in contact with skin and causes skin irritation.[3] Some data also suggests it may cause an allergic skin reaction.[4] This requires the use of appropriate chemical-resistant gloves and protective clothing to prevent both immediate irritation and systemic effects.
-
Oral Toxicity (H302): It is harmful if swallowed.[3] While direct ingestion is unlikely in a laboratory setting, this underscores the importance of stringent hygiene practices, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab.[1][3]
-
Respiratory Irritation: Inhalation of mists or vapors may cause respiratory system irritation.[4] Therefore, handling should occur in well-ventilated areas.
Core Directive: Personal Protective Equipment (PPE) Protocol
The selection of PPE is contingent on the nature and scale of the operation. The following table summarizes the minimum required PPE for handling 2-Ethylhexane-1,4-diol.
| Task / Scale of Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling (<100 mL, no splash risk) | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat | Not required if in a well-ventilated area |
| High-Volume Handling (>100 mL or splash risk) | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Chemical-resistant apron over a laboratory coat | Required if ventilation is inadequate or aerosols may be generated.[2] Use a NIOSH/MSHA approved respirator.[4] |
| Emergency Spill Response | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant, flame-retardant, antistatic protective clothing[3] | Self-contained breathing apparatus (SCBA)[3] |
Procedural Guidance: From Preparation to Disposal
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown/Lab Coat: Don the laboratory coat or gown, ensuring complete coverage.
-
Gloves: Don the first pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat. If double-gloving, don the second pair.
-
Eye/Face Protection: Put on safety goggles and, if required, a face shield.
Doffing Sequence (to minimize contamination):
-
Gloves: Remove the outer pair of gloves (if double-gloving) by peeling them off without touching the outer surface. Remove the inner pair using the same technique.[3]
-
Gown/Lab Coat: Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface contained inward.
-
Hand Hygiene: Wash hands thoroughly.
-
Eye/Face Protection: Remove the face shield and goggles.
-
Final Hand Hygiene: Wash hands again as a final precaution.
PPE Selection Workflow Diagram
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
